(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate
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Overview
Description
®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of ®-2-amino-3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have their own unique applications in different fields of research .
Scientific Research Applications
®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.
Benzyl 4-hydroxybenzoate: Shares structural similarities but lacks the amino group.
4-Methylbenzenesulfonic acid: Used in the sulfonation step of the synthesis.
Uniqueness
®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-XFULWGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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